molecular formula C20H21NO3 B607867 GSK8573 CAS No. 1693766-04-9

GSK8573

Cat. No. B607867
M. Wt: 323.392
InChI Key: QQBGNWWJANJWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of GSK8573 was performed by WuXi AppTec . The compound was first dissolved in DMSO and further diluted in 0.5% sodium carboxymethyl cellulose .


Molecular Structure Analysis

The molecular formula of GSK8573 is C20H21NO3 . Its molecular weight is 323.39 .


Physical And Chemical Properties Analysis

GSK8573 is a solid compound with a light yellow to yellow color . It has a solubility of 25 mg/mL in DMSO . The storage conditions vary depending on the form and solvent: Powder at -20°C for 3 years, 4°C for 2 years; In solvent at -80°C for 6 months, -20°C for 1 month .

Scientific Research Applications

  • Gene Set Enrichment Analysis (GSEA) : GSEA is a method used for interpreting genome-wide expression profiles, and it focuses on gene sets, groups of genes sharing common biological functions, chromosomal locations, or regulation. This method is instrumental in yielding insights into various cancer-related data sets, including leukemia and lung cancer (Subramanian et al., 2005).

  • Role in Neurodegenerative Diseases : GSK8573, identified as GSK-3β, plays a significant role in the apoptosis of primary cortical astrocytes. This process is linked with rapid disease progression in neurodegenerative diseases. The kinase activity of GSK-3β and its interplay with nuclear factor κB signaling are crucial for its role in astrocyte survival (Sanchez et al., 2003).

  • Inhibition of BAZ2 Bromodomains : GSK8573, also referred to as the inactive control compound for GSK2801, has been utilized in the study of BAZ2 bromodomains. Bromodomains are protein interaction domains that modulate gene transcription. GSK8573 serves as a comparative compound to understand the inhibition of BAZ2 bromodomains and their role in chromatin biology (Chen et al., 2015).

  • Genomic Data Archiving and Analysis : The Genome Sequence Archive (GSA) is an important resource for archiving raw sequence data, which includes information relevant to GSK8573. GSA supports the storage and sharing of diverse data types, contributing significantly to research involving genomic analysis (Chen et al., 2021).

  • Regulation of Cellular Signaling : GSK8573, as part of GSK-3β, is a key regulator in numerous signaling pathways. This kinase regulates cellular responses to various stimuli and is involved in processes like glycogen metabolism, cell cycle regulation, and proliferation. Understanding the regulation of GSK-3β is crucial for comprehending its role in different cellular contexts (Doble & Woodgett, 2003).

properties

IUPAC Name

1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBGNWWJANJWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone

Citations

For This Compound
5
Citations
P Chen, A Chaikuad, P Bamborough… - Journal of medicinal …, 2016 - ACS Publications
… GSK8573 with BRD9 of 1.04 μM (K D ) associated with a favorable binding enthalpy change ΔH of −8.98 (± 0.152) kcal/mol. Thus, GSK8573 … These results suggest that GSK8573 can be …
Number of citations: 146 pubs.acs.org
N Abeywickrama-Samarakoon, JC Cortay… - Nature …, 2020 - nature.com
… e PHHs survival was assessed as in c following treatment with either GSK2801 or GSK8573. Values represent the mean ± SEM (n = 3). f HDV RIP in HDV-infected PHHs treated with …
Number of citations: 22 www.nature.com
Y Jia, L Li, YH Lin, P Gopal, S Shen, K Zhou, X Yu… - Cell Stem Cell, 2022 - cell.com
… GSK2801 is partnered with a control compound called GSK8573 … data, mice given GSK2801 versus GSK8573 for a total of 5 days … in which a dose of GSK8573 or GSK2801 was given …
Number of citations: 17 www.cell.com
PGK Clark, DJ Dixon, PE Brennan - Drug Discovery Today: Technologies, 2016 - Elsevier
… Activity for BRD9 during development prompted the design of a negative control compound that lacked activity for the desired targets: GSK8573 had no activity for BAZ2A/B but …
Number of citations: 14 www.sciencedirect.com
NH Theodoulou, NCO Tomkinson, RK Prinjha… - …, 2016 - Wiley Online Library
… Importantly, these chemical probes are structurally distinct, in vivo capable and a negative control GSK8573 (16 a) is also available for cross-validation studies. …

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